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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the
Preclinical Efficacy of ENL and Menin-MLL Inhibitors in MLL Leukemia Models.

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological
malignancies with a historically poor prognosis, underscoring the urgent need for novel
therapeutic strategies. Two promising approaches that have emerged involve the targeted
inhibition of key protein-protein interactions essential for MLL-fusion protein-driven
oncogenesis: the interaction between the ENL YEATS domain and acetylated histones, and the
interaction between Menin and the MLL fusion protein. This guide provides a detailed
comparison of the preclinical efficacy of representative inhibitors from each class: ENL
inhibitors (ENL IN-3 and others) and the Menin-MLL inhibitor MI-503.

Mechanism of Action: Disrupting the MLL Fusion
Protein Complex

MLL fusion proteins, the hallmark of MLL-r leukemia, require the recruitment of various co-
factors to drive the expression of leukemogenic target genes such as HOXA9 and MEIS1. Both
ENL and Menin are critical components of this oncogenic complex.

o ENL Inhibitors work by targeting the YEATS domain of ENL, a "reader” of histone acetylation.
By blocking this interaction, ENL inhibitors prevent the recruitment of the super elongation
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complex (SEC) to chromatin, thereby suppressing the transcription of MLL fusion target
genes.

e MI-503, a Menin-MLL inhibitor, directly binds to Menin and disrupts its interaction with the
MLL fusion protein. This prevents the tethering of the MLL complex to chromatin, leading to
the downregulation of target gene expression and subsequent anti-leukemic effects.
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Quantitative Data Summary

The following tables summarize the available quantitative data for ENL inhibitors and MI-503
from preclinical studies. Due to limited specific data for "ENL IN-3", data from other potent ENL
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YEATS domain inhibitors, SR-0813 and TDI-11055, are included for a more comprehensive
comparison and are clearly noted.

ble 1: In Vi hibi .

Inhibitor Target Assay Type IC50 (nM) Cell Line Reference
ENL YEATS ) )
ENL IN-3 ) Biochemical 15.4 - [1]
Domain
MLL-r Cell 4,800 (MV4-
] ] ) Mv4-11 [1]
Leukemia Proliferation 11)
MLL-r Cell 8,300
] ] ) MOLM-13 [1]
Leukemia Proliferation (MOLM-13)
ENL YEATS ) )
SR-0813 ) Biochemical 25 - [2]
Domain
AF9 YEATS ) )
] Biochemical 311 - [2]
Domain
ENL YEATS
TDI-11055 ) TR-FRET ~10 - [3]
Domain
Menin-MLL ) )
MI-503 ] Biochemical 14.7 - [4]
Interaction
Growth 220 (MLL-
MLL-r o ] MLL-AF9
) Inhibition AF9 murine ) [4]
Leukemia murine BMCs
(GI50) BMCs)
Growth 250 - 570
MLL-r - .
] Inhibition (Human cell Various [4]
Leukemia )
(GI50) lines)

Table 2: In Vivo Efficacy in MLL Leukemia Xenograft
Models
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Inhibitor Model Dosing Key Outcomes Reference

Patient-Derived )
Blocks disease
TDI-11055 Xenograft (MLL-r  Oral ) [4]
progression

AML)
>80% reduction
in tumor volume;
MV4;11 )
MI-503 Intraperitoneal complete [5]
Xenograft o
regression in
some mice.
Increased
MLL-AF9 ) ) )
MI-503 ) Intraperitoneal median survival [6]
Leukemia Model
by ~45%

Experimental Protocols
Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory
concentration (GI50) of the compounds in leukemia cell lines.

o Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in
appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
at 37°C in a humidified atmosphere with 5% CO2.

o Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of
the inhibitor (e.g., ENL IN-3, MI-503) or DMSO as a vehicle control.

 Incubation: Cells are incubated for a specified period, typically ranging from 3 to 10 days. For
some inhibitors like MI-503, a longer incubation of 7-10 days may be required to observe a
pronounced effect.[4]

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a
luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured
using a microplate reader.
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o Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell
viability against the logarithm of the inhibitor concentration and fitting the data to a dose-
response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model of
MLL leukemia.
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e Animal Models: Immunodeficient mice (e.g., BALB/c nude or NSG) are used to prevent
rejection of human leukemia cells.

o Cell Implantation: A defined number of MLL-rearranged leukemia cells (e.g., 5 x 10"6 MV4-
11 cells) are injected subcutaneously or intravenously into the mice.[5]

e Treatment: Once tumors are established (e.g., ~100 mm3), mice are randomized into
treatment and control groups. The inhibitor is administered daily via an appropriate route
(e.g., intraperitoneal injection for MI-503, oral gavage for TDI-11055).[4][5] The control group
receives a vehicle solution.

e Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body
weight is monitored as an indicator of toxicity.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or when signs of morbidity are observed. For survival studies, mice are monitored until a
defined endpoint.

e Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is
calculated. Survival data is analyzed using Kaplan-Meier curves. At the end of the study,
tumors and organs may be harvested for further analysis, such as histology and biomarker
studies.

Concluding Remarks

Both ENL and Menin-MLL inhibitors demonstrate significant preclinical activity in MLL-
rearranged leukemia models, validating their respective targets as crucial for leukemia
maintenance. MI-503, a Menin-MLL inhibitor, has been extensively characterized and shows
potent in vitro and in vivo efficacy, including tumor regression and survival benefits. While
specific data for ENL IN-3 is emerging, the broader class of potent ENL YEATS domain
inhibitors, such as SR-0813 and TDI-11055, also exhibit strong anti-leukemic effects in
preclinical models. The development of orally bioavailable ENL inhibitors like TDI-11055 further
enhances the therapeutic potential of this class.

The choice between targeting the ENL YEATS domain or the Menin-MLL interaction may
depend on the specific subtype of MLL-r leukemia, potential resistance mechanisms, and the
overall safety and pharmacokinetic profiles of the inhibitors. Further head-to-head comparative
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studies and clinical investigations are warranted to fully elucidate the therapeutic potential of
these promising targeted therapies for patients with MLL-rearranged leukemias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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